molecular formula C10H9NO3 B3042095 2-Ethylbenzoxazole-6-carboxylic Acid CAS No. 501918-66-7

2-Ethylbenzoxazole-6-carboxylic Acid

Cat. No.: B3042095
CAS No.: 501918-66-7
M. Wt: 191.18 g/mol
InChI Key: KARPDPLBYZRBKG-UHFFFAOYSA-N
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Description

2-Ethylbenzoxazole-6-carboxylic Acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol. It is a benzoxazole derivative, which is a class of compounds known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzoxazole-6-carboxylic Acid typically involves the reaction of 2-aminophenol with ethyl chloroformate, followed by cyclization and carboxylation . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbenzoxazole-6-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

2-Ethylbenzoxazole-6-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-Ethylbenzoxazole-6-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to interfere with cell cycle progression and induce apoptosis in cancer cells . The compound’s effects are mediated through its binding to specific proteins and enzymes involved in these pathways .

Comparison with Similar Compounds

    Benzoxazole: A parent compound with similar structural features but lacking the ethyl and carboxylic acid groups.

    2-Methylbenzoxazole: Similar to 2-Ethylbenzoxazole-6-carboxylic Acid but with a methyl group instead of an ethyl group.

    Benzothiazole: A structurally related compound with a sulfur atom replacing the oxygen in the benzoxazole ring.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

2-ethyl-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARPDPLBYZRBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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